molecular formula C18H15FN4O3 B11468759 9-Fluoro-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-c]quinazoline

9-Fluoro-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B11468759
M. Wt: 354.3 g/mol
InChI Key: GWAULTWVQSRFFL-UHFFFAOYSA-N
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Description

9-fluoro-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a synthetic compound that belongs to the class of triazoloquinazolines. This compound features a unique structure combining a triazole ring fused to a quinazoline core, with a fluoro substituent at the 9th position and a trimethoxyphenyl group at the 3rd position. The presence of these functional groups imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Quinazoline Core: The triazole intermediate is then subjected to cyclization with ortho-substituted anilines or their derivatives, often using dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of the Fluoro Group: The fluoro substituent is introduced via nucleophilic aromatic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Trimethoxyphenyl Group: The final step involves the coupling of the trimethoxyphenyl group to the quinazoline core, which can be achieved through palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, green chemistry principles may be applied to minimize the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

9-fluoro-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its corresponding reduced forms.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2 under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4 in solvents like ether or ethanol.

    Substitution: Nucleophiles like amines, thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced triazoloquinazolines.

    Substitution: Substituted triazoloquinazolines with various functional groups.

Scientific Research Applications

9-fluoro-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.

Mechanism of Action

The mechanism of action of 9-fluoro-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors (GPCRs).

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of kinases involved in cancer cell growth, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethoxyphenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline
  • 3-(3,4-Dimethoxyphenyl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline
  • 3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Uniqueness

9-fluoro-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline is unique due to the presence of the fluoro and trimethoxyphenyl groups, which enhance its biological activity and specificity. These functional groups contribute to its ability to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry.

This detailed article provides a comprehensive overview of 9-fluoro-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H15FN4O3

Molecular Weight

354.3 g/mol

IUPAC Name

9-fluoro-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-c]quinazoline

InChI

InChI=1S/C18H15FN4O3/c1-24-14-6-10(7-15(25-2)16(14)26-3)17-21-22-18-12-8-11(19)4-5-13(12)20-9-23(17)18/h4-9H,1-3H3

InChI Key

GWAULTWVQSRFFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2C=NC4=C3C=C(C=C4)F

Origin of Product

United States

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